Dehydroergosterol
Overview
Description
Dehydroergosterol (DHE) is a naturally occurring fluorescent sterol that possesses similar biophysical properties as cholesterol . It is found in yeast cells and other fungi . DHE has been shown to faithfully mimic cholesterol in a large number of biophysical, biochemical, and cell biological studies .
Synthesis Analysis
Dehydroergosterol was synthesized and purified by reverse phase high performance liquid chromatography . The proposed structure (Δ8, 7, 9(11), 22-ergostatetraen-3β-o1), including the location of the double bond at Δ9(11), was confirmed by mass spectroscopy, 1H-NMR, and 13C-NMR .Molecular Structure Analysis
Low temperature X-ray diffraction analysis reveals that dehydroergosterol monohydrate crystallizes in the space group P2 1 with four molecules in the unit cell and monoclinic crystal parameters a = 9.975 (1) Å, b = 7.4731 (9) Å, c = 34.054 (4) Å, and β = 92.970 (2)° .Chemical Reactions Analysis
The spectroscopic properties of dehydroergosterol are highly dependent on solvent dielectric constant . At 37°C the limiting anisotropy, order parameter, and rotational rate of dehydroergosterol in dimyristoylphosphatidylcholine were 0.162, 0.65, and 0.71 nsec, respectively .Physical And Chemical Properties Analysis
Dehydroergosterol has a molecular formula of C28H42O and a molecular weight of 394.63 . It is a white, yellow powder with a melting point of 146 °C .Scientific Research Applications
1. Membrane Sterol Distribution
Dehydroergosterol (DHE) has been instrumental in studying the distribution of sterol across plasma membranes. Researchers have utilized DHE as a probe molecule for its structural resemblance to cholesterol and desmosterol. This similarity allows for the probing of membrane dynamics without significantly altering the cell's functions or composition (Hale & Schroeder, 2005).
2. Cholesterol Mimicry and Transport Analysis
DHE serves as a natural yeast sterol used for direct observation of intracellular sterol transport, owing to its fluorescence. It's particularly useful in analyzing sterol transport in hepatic cells, providing insights into the dynamics of sterol movement within cellular membranes (Wüstner, 2005).
3. Structural and Interaction Studies
The molecular structure of DHE and its interaction with proteins like sterol carrier protein-2 (SCP-2) have been a focus of study. DHE's fluorescence emission properties have enabled detailed analysis of its behavior in various biological environments (McIntosh et al., 2008).
4. Biophysical Properties in Membranes
DHE's ability to induce liquid-ordered domains in model membranes has been a subject of study, offering valuable insights into the behavior of sterols in biological systems. This has implications for understanding membrane dynamics and the role of sterols in cellular functions (Garvik et al., 2009).
5. Cholesterol Trafficking in Organisms
DHE's utility extends to studies on cholesterol transport in organisms such as Caenorhabditis elegans. By using DHE as a fluorescent analog, researchers have been able to track cholesterol distribution and understand the molecular mechanisms involved in cholesterol transport within these organisms (Matyash et al., 2001).
6. Application in Disease Models
DHE's role in inducing tolerogenic dendritic cells has been explored, with implications for understanding and potentially treating chronic inflammatory and autoimmune diseases. This highlights the broader applications of DHE in medical research and potential therapeutic avenues (Ano et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,14,18-20,22,24-25,29H,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVJYFLQYMVBDR-CMNOFMQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026574 | |
Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroergosterol | |
CAS RN |
516-85-8 | |
Record name | Dehydroergosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroergosterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDROERGOSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123R6KJQ51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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